molecular formula C25H40O3 B12289128 Methyl 3-oxocholan-24-oate

Methyl 3-oxocholan-24-oate

Cat. No.: B12289128
M. Wt: 388.6 g/mol
InChI Key: SRLWMUQGWKOYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxocholan-24-oate (IUPAC: methyl (5β)-3-oxocholan-24-oate) is a steroidal bile acid derivative characterized by a 3-ketone group and a methyl ester at the C-24 position. This compound serves as a critical intermediate in synthetic chemistry, particularly in the development of fluorescent probes for metal ion detection, as demonstrated in its use to synthesize a Zn²⁺-selective Schiff base probe . Its 3-oxo group enhances electrophilicity, enabling nucleophilic additions or condensations, which are pivotal for functionalizing the steroidal backbone.

Properties

IUPAC Name

methyl 4-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWMUQGWKOYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-oxocholan-24-oate typically involves the esterification of 3-oxocholic acid. The reaction conditions often require an acid catalyst and methanol as the esterifying agent. Industrial production methods may involve more complex procedures to ensure high yield and purity, including the use of advanced purification techniques .

Chemical Reactions Analysis

Hydrogenation Reactions

Methyl 3-oxocholan-24-oate undergoes hydrogenation to reduce double bonds while preserving the 3-oxo group. A key example involves catalytic hydrogenation using Pd–Cu nanowires (Pd–Cu NWs) under controlled conditions:

  • Reagents/Conditions :

    • Catalyst: Pd–Cu NWs (6.0 g)

    • Solvent: Dichloromethane/methanol (4:1, v/v)

    • Base: Triethylamine (13.0 g)

    • Hydrogen pressure: ~20–30 cm water column

    • Temperature: Room temperature

    • Reaction time: 9–18 hours

This reaction selectively reduces double bonds (e.g., in intermediate 3-oxo-4,22-diene-5β-cholanoic acid-24 methyl ester) to form methyl (5β)-3-oxocholan-24-oate (4) with high stereochemical control (5β-isomer: 98.7%, 5α-isomer: 1.3%) and yield (88.7%) .

Parameter Optimized Value
Catalyst amount6 mg/g substrate
Temperature10 °C
Reaction time9 hours
Isomer ratio (4:Imp-3)97:3

Reduction of the 3-Oxo Group

The ketone group (3-oxo) in this compound is reduced to a hydroxyl group using potassium borohydride (KBH₄) in the presence of manganese chloride (MnCl₂) as a catalyst:

  • Procedure :

    • 4 (75.0 g, 193.0 mmol) dissolved in solvent.

    • Addition of MnCl₂ (7.5 g, 59.6 mmol) at 5 °C.

    • Slow addition of KBH₄ (22.5 g, 417.1 mmol) over 2 hours.

    • Workup: pH adjustment (HCl to pH 6–7), extraction (DCM), and recrystallization.

This method yields methyl (3α,5β)-3-hydroxycholan-24-oate (5) with 94.5% yield and high stereochemical purity (3α-isomer: 96.7%, 3β-isomer: 2.7%) .

Key Reaction Details Conditions
Reducing agentKBH₄/MnCl₂
Temperature≤5 °C
Yield94.5%

Ester Hydrolysis to Carboxylic Acid

The methyl ester group in 5 is hydrolyzed to lithocholic acid (6) under acidic conditions:

  • Procedure :

    • Saponification with aqueous NaOH (suspension heated at 45 °C for 12 hours).

    • Acidification (pH 3 with HCl) and filtration.

    • Recrystallization (methanol/DCM, 10:1).

This step achieves a high-purity product (99.8% HPLC) with 92.3% yield .

Step Conditions
BaseAqueous NaOH
Temperature45 °C
WorkupHCl (pH 3), filtration

Optimization Insights

  • Catalyst and Temperature : Reducing reaction temperature to 10 °C improved isomer ratios (4:Imp-3 = 97:3 vs. 92:8 in literature) .

  • Base and Solvent : Triethylamine in methanol/DCM (4:1) enhances catalytic activity and solubility .

  • Scalability : The optimized protocol achieves a total yield of 70.6% for LCA, demonstrating industrial scalability .

Scientific Research Applications

Methyl 3-oxocholan-24-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxocholan-24-oate involves its interaction with specific molecular targets in the body. It can modulate the activity of enzymes involved in bile acid metabolism, thereby influencing various physiological processes. The pathways involved include the enterohepatic circulation of bile acids and their role in lipid digestion and absorption .

Comparison with Similar Compounds

Methyl (3α,5β,6α)-3,6-Dihydroxycholan-24-Oate

  • Structure : Features hydroxyl groups at C-3 and C-6 instead of a 3-oxo group.
  • Melting point: 66.8–67.6°C , suggesting higher crystallinity than non-hydroxylated analogs.
  • Applications : Likely used in studies requiring hydrophilic bile acid derivatives for membrane transport or receptor-binding assays.

Methyl 3,7-Diacetoxy-12-Hydroxycholan-24-Oate

  • Structure : Contains acetylated hydroxyl groups at C-3 and C-7, with a free hydroxyl at C-12.
  • Key Differences :
    • Acetoxy groups enhance lipophilicity, improving cell membrane permeability and metabolic stability .
    • The free C-12 hydroxyl may participate in specific enzymatic or receptor interactions absent in the 3-oxo compound.
  • Applications: Potential prodrug candidate where controlled release of hydroxyl groups is required.

Methyl (5β,7α)-7-Acetoxy-3,12-Dioxocholan-24-Oate (CAS 60354-42-9)

  • Structure : Combines a 3,12-diketone system with a 7-acetoxy group.
  • Key Differences :
    • The dual ketone groups at C-3 and C-12 increase electrophilic reactivity, enabling diverse conjugation chemistry .
    • Higher molecular weight (460.60 g/mol) compared to Methyl 3-oxocholan-24-oate (406.56 g/mol) due to the acetoxy substitution.
  • Applications : Suitable for synthesizing cross-linked steroidal polymers or as a precursor for antidiabetic agents targeting ketone-mediated pathways.

Methyl 7,12-Bis(acetyloxy)-3-Oxocholan-24-Oate (CAS 4947-65-3)

  • Structure : Retains the 3-oxo group but introduces acetylated hydroxyls at C-7 and C-12.
  • Key Differences :
    • Acetylation at C-7 and C-12 masks hydroxyls, reducing polarity and enhancing bioavailability .
    • The 3-oxo group remains reactive, allowing selective modifications while other positions are protected.
  • Applications : Likely utilized in drug delivery systems where site-specific deprotection is required.

Methyl (3α,5β,7α)-3,7-Dihydroxycholan-24-Oate (CAS 3057-04-3)

  • Key Differences: The absence of a 3-oxo group limits its utility in condensation reactions but enhances its role as a hydrogen bond donor .
  • Applications: Potential use in surfactant formulations or as a chiral resolving agent in asymmetric synthesis.

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Reactivity Highlights Applications
This compound 3-oxo, C-24 methyl ester 406.56 Electrophilic C-3 for Schiff base formation Fluorescent probes, metal ion sensors
Methyl (3α,5β,6α)-3,6-dihydroxycholan-24-oate 3-OH, 6-OH 422.60 High polarity, hydrogen bonding Membrane transport studies
Methyl 3,7-diacetoxy-12-hydroxycholan-24-oate 3-OAc, 7-OAc, 12-OH 494.66 Lipophilicity, metabolic stability Prodrug development
Methyl 7,12-bis(acetyloxy)-3-oxocholan-24-oate 3-oxo, 7-OAc, 12-OAc 494.65 Dual ketone and protected hydroxyls Drug delivery systems
Methyl (5β,7α)-7-acetoxy-3,12-dioxocholan-24-oate 3,12-dioxo, 7-OAc 460.60 Conjugation-ready diketone Polymer chemistry, antidiabetic agents

Research Findings and Mechanistic Insights

  • Reactivity of 3-Oxo Group : The ketone at C-3 in this compound facilitates Schiff base formation with thiocarbohydrazone derivatives, critical for developing Zn²⁺-selective probes . In contrast, hydroxyl or acetoxy substituents at this position (e.g., in and ) lack this reactivity.
  • Biological Activity : Compounds with free hydroxyls (e.g., and ) show higher affinity for bile acid transporters like ASBT (apical sodium-dependent bile acid transporter), while acetylated analogs () may act as prodrugs with delayed hydrolysis .
  • Crystallinity and Solubility : this compound’s ketone group reduces hydrogen-bonding capacity compared to dihydroxy analogs, resulting in lower melting points and higher organic solvent solubility .

Q & A

Q. What are the standard synthetic routes for Methyl 3-oxocholan-24-oate, and how can reaction conditions be optimized?

this compound is synthesized via condensation reactions using bile acid derivatives. A common method involves reacting methyl (5β)-3-oxocholan-24-oate with thiocarbohydrazone derivatives under reflux in ethanol, followed by purification via crystallization . Optimization includes adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. For reproducibility, document reagent purity (e.g., ≥95% by NMR) and solvent drying protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups (e.g., 3-oxo and methyl ester moieties) .
  • IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups.
  • Mass spectrometry (ESI-TOF) for molecular ion verification (expected m/z: ~400–410) .
  • HPLC/GC with chiral columns to assess purity and stereochemical homogeneity . Cross-reference data with databases like SciFinder or Reaxys to validate results .

Intermediate Research Questions

Q. How can researchers design experiments to evaluate the chelation properties of this compound derivatives?

To study metal ion chelation (e.g., Zn²⁺):

  • Prepare a solution of the derivative in ethanol-Tris buffer (pH 6–9).
  • Titrate with metal salts (e.g., ZnCl₂) and monitor fluorescence emission (λₑₓ = 365 nm; λₑₘ = 500–550 nm) .
  • Calculate binding stoichiometry via Job’s plot and determine detection limits (e.g., LOD = 0.21 μM for Zn²⁺ using linear regression) . Include controls (e.g., free ligand, EDTA) and validate with ICP-MS for metal quantification .

Q. What strategies are effective for analyzing the biological activity of this compound analogs?

  • In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., farnesoid X receptor) using HEK293 cells .
  • Dose-response curves : Report EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Statistical validation : Use ANOVA or Student’s t-test (p < 0.05) with triplicate measurements . Document compound solubility (DMSO/PBS) and storage conditions (-20°C under argon) to ensure stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data for this compound derivatives be resolved?

  • Data validation : Repeat experiments under identical conditions (e.g., humidity-controlled environment) .
  • Comparative analysis : Cross-check NMR/X-ray data with crystallographic databases (e.g., CCDC) to resolve stereochemical ambiguities .
  • Statistical modeling : Apply multivariate analysis (PCA) to identify outliers in bioactivity datasets .
  • Literature reconciliation : Use systematic reviews to contextualize discrepancies (e.g., conflicting IC₅₀ values due to assay variability) .

Q. What advanced methodologies enable structural modification of this compound for targeted applications?

  • Regioselective functionalization : Use protecting groups (e.g., TMS-Cl for hydroxyl groups) to modify the 3-oxo or 24-oate positions .
  • Crystallography-guided design : Analyze X-ray structures (e.g., CCDC entry for UDCA derivatives) to predict steric/electronic effects of substituents .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize reaction pathways for novel derivatives . Validate synthetic routes with small-scale trials (<100 mg) before scaling up .

Methodological Resources

  • Data reporting : Follow IUPAC guidelines for compound characterization, including enantiomeric excess (ee%) and spectroscopic uncertainty ranges .
  • Ethical standards : Adhere to OSHA protocols for handling toxic intermediates (e.g., chloromethyl reagents) .
  • Software tools : Use MestReNova for NMR analysis and Mercury for crystallographic visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.